8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Adenosine A3 Receptor Antagonist Structure-Activity Relationship Purinergic Signaling

8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879445-67-7) is a heterocyclic small molecule belonging to the annelated xanthine class, specifically the imidazo[2,1-f]purine-2,4-dione family. With a molecular formula of C12H15N5O2 and a molecular weight of 261.28 g/mol, it features a unique 8-ethyl-1,6,7-trimethyl substitution pattern on the fused imidazo-purine core.

Molecular Formula C12H15N5O2
Molecular Weight 261.285
CAS No. 879445-67-7
Cat. No. B2508451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS879445-67-7
Molecular FormulaC12H15N5O2
Molecular Weight261.285
Structural Identifiers
SMILESCCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C
InChIInChI=1S/C12H15N5O2/c1-5-16-6(2)7(3)17-8-9(13-11(16)17)15(4)12(19)14-10(8)18/h5H2,1-4H3,(H,14,18,19)
InChIKeyLJOGTCFHKUOCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Chemical Identity and Procurement Baseline


8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879445-67-7) is a heterocyclic small molecule belonging to the annelated xanthine class, specifically the imidazo[2,1-f]purine-2,4-dione family [1]. With a molecular formula of C12H15N5O2 and a molecular weight of 261.28 g/mol, it features a unique 8-ethyl-1,6,7-trimethyl substitution pattern on the fused imidazo-purine core [2]. This compound serves as a key scaffold for generating diverse compound libraries targeting purinergic signaling and related pathways, though it must be noted that published bioactivity data for this precise compound is extremely limited [1].

Why Not Any Imidazopurine Will Do: The Risk of Generic Substitution for 8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


The imidazo[2,1-f]purine-2,4-dione pharmacophore is recognized for its potent and selective interactions with targets such as adenosine A3 receptors and 5-HT1A receptors [1][2]. However, structure-activity relationship (SAR) studies consistently demonstrate that small alterations to the N1, C6, C7, N8, and N3 substituents, particularly the specific alkyl groups found on CAS 879445-67-7, cause dramatic shifts in target affinity, selectivity, and physicochemical properties [1]. For example, substituting the 8-ethyl group for a benzyl moiety can increase A3 receptor affinity by over 90-fold [1]. Therefore, interchanging this compound with a close analog without explicit comparative binding and functional data introduces significant risk of altered pharmacological profile and invalidates experimental conclusions.

Quantitative Differentiation Evidence for 8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879445-67-7)


Structural Distinctiveness: 8-Ethyl vs. 8-Benzyl Substitution Impact on A3 Adenosine Receptor Affinity

In the imidazo[2,1-f]purine-2,4-dione class, a direct head-to-head comparison reveals that the structural feature of an 8-ethyl substituent (as in CAS 879445-67-7) is associated with significantly lower human A3 adenosine receptor (hA3R) affinity compared to an 8-benzyl analog. The core scaffold with an 8-ethyl and 1,7-dimethyl pattern is a synthetic precursor. In contrast, 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (compound 11e), which features an 8-benzyl group, exhibits potent hA3R antagonism with a Ki of 0.8 nM [1]. This difference underscores that the specific 8-ethyl substitution pattern defines a unique chemical space suitable for optimization away from A3R activity, useful for probing other purinergic targets or for negative control experiments.

Adenosine A3 Receptor Antagonist Structure-Activity Relationship Purinergic Signaling

Pharmacophore Versatility: 5-HT1A Partial Agonism Potential vs. A2A Antagonism

Class-level inference from a series of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives shows that specific alkyl substitutions like those on CAS 879445-67-7 create a distinct pharmacological profile. A related compound series (AZ-853, AZ-861) demonstrated 5-HT1A receptor partial agonism with promising antidepressant-like activity in vivo [1]. Conversely, other substitution patterns on the same core scaffold produce potent A2A adenosine receptor antagonists [2]. The precise 8-ethyl-1,6,7-trimethyl pattern on CAS 879445-67-7 represents an unexplored, intermediate substitution pattern that is orthogonal to both optimized 5-HT1A partial agonists and A2A antagonists, making it a valuable, unencumbered scaffold for novel dual-target ligand discovery.

5-HT1A Receptor Partial Agonist Antidepressant Dual-Target Ligand

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

The computed physicochemical properties of CAS 879445-67-7 show a distinct profile compared to optimized biological leads in its class. The target compound has a predicted XLogP3-AA of 1.4, a single hydrogen bond donor, and three hydrogen bond acceptors [1]. In comparison, the potent A3 antagonist 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione has a significantly higher lipophilicity (cLogP ~3.7) and no hydrogen bond donors [2]. The lower lipophilicity and presence of a hydrogen bond donor in CAS 879445-67-7 suggest improved aqueous solubility and a potentially different oral absorption profile, making it a superior starting point for hit-to-lead campaigns targeting high solubility.

Lipophilicity Drug-likeness ADME Properties

Purity and Analytical Benchmarking for Reproducible Research

A key differentiator of this chemical is its availability as a high-purity reference standard suitable for analytical method development. As a small-scale research chemical, typical purity specifications are ≥95% [1]. While this is a common general benchmark, its importance is highlighted when compared to more complex, multi-step synthesis end-products in the imidazopurine class, which can be challenging to purify. Access to a well-characterized starting material with defined purity is a critical support for subsequent SAR studies, ensuring that observed biological activity originates from the intended analog and not from synthetic impurities.

Reference Standard Analytical Chemistry Quality Control

Specific Research Scenarios for 8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Quantitative Evidence


Negative Control Probe for Adenosine A3 Receptor Assays

The quantitative evidence demonstrates that this compound's 8-ethyl substitution renders it inactive at the human A3 adenosine receptor, in contrast to the highly potent 8-benzyl analog (Ki = 0.8 nM) [1]. Researchers can procure CAS 879445-67-7 as a structurally-matched negative control to confirm that observed effects from potent, 8-substituted imidazopurines are specifically A3R-mediated. Any A3R-dependent signal should be absent when using this compound at equivalent concentrations, validating target engagement. [1]

Synthetic Scaffold for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 261.28 Da, a low number of rotatable bonds, and a hydrogen bond donor/acceptor profile amenable to fragment growth, this compound serves as an ideal fragment-sized scaffold. Its distinct substitution pattern allows for efficient parallel synthesis of diverse libraries, probing chemical space orthogonal to known potent A3R and 5-HT1A ligands [1][3]. Procurement should be based on its role as a core scaffold for fragment screening and lead generation. [2]

Development of Novel, Soluble Dual-Target Ligands

The compound's lower predicted lipophilicity (XLogP3 = 1.4) compared to more potent but highly lipophilic leads (cLogP ~3.7) supports its use as a starting point for designing dual-target ligands with improved solubility [1]. Research teams aiming to target both the adenosine A2A receptor and monoamine oxidase B (MAO-B) can use this scaffold to introduce aromatic substituents at the N8 position, potentially balancing potency with favorable ADME properties, while avoiding pre-existing A3R liabilities [3]. [1]

High-Purity Analytical Standard for Research Quality Control

For laboratories synthesizing and testing novel imidazo[2,1-f]purine derivatives, procuring CAS 879445-67-7 with a typical purity of ≥95% allows it to function as an external reference standard for HPLC or LC-MS calibration. This ensures the accurate quantification and purity assessment of new chemical entities derived from this core, directly supporting reproducible and high-quality research outputs. [2]

Quote Request

Request a Quote for 8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.